L 697661

Descripción

Propiedades

IUPAC Name |

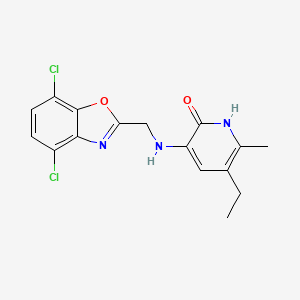

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-6,19H,3,7H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFRDXVXYMGAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159457 | |

| Record name | L 697661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135525-78-9 | |

| Record name | L 697661 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 697661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-697661 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4660N666EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-697,661: A Technical Overview of the Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-697,661 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been instrumental in the study of HIV-1 reverse transcriptase. This document provides a comprehensive technical overview of its chemical structure, properties, and relevant experimental data.

Chemical Structure and Properties

L-697,661, with the IUPAC name 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, is a heterocyclic compound containing a dichlorobenzoxazole moiety linked to a substituted pyridinone ring.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of L-697,661

| Property | Value | Reference |

| CAS Number | 135525-78-9 | [1] |

| Molecular Formula | C₁₆H₁₅Cl₂N₃O₂ | [1] |

| Molecular Weight | 352.21 g/mol | [1] |

| Exact Mass | 351.0541 u | [1] |

| SMILES | O=C1C(NCC2=NC3=C(Cl)C=CC(Cl)=C3O2)=CC(CC)=C(C)N1 | [1] |

| InChI Key | WHFRDXVXYMGAJD-UHFFFAOYSA-N | [1] |

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, L-697,661 allosterically inhibits the HIV-1 reverse transcriptase enzyme. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA, thus halting the viral replication process.

Signaling Pathway and Interaction

The primary interaction of L-697,661 is with the HIV-1 reverse transcriptase enzyme. The following diagram illustrates its inhibitory effect on the viral replication cycle.

References

An In-depth Technical Guide to the L-697,661 Binding Site on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-697,661 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the study of HIV-1 replication and the development of antiretroviral therapies. Like other NNRTIs, L-697,661 exerts its inhibitory effect through allosteric binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA. This binding induces a conformational change in the enzyme, rendering the polymerase active site non-functional. This technical guide provides a comprehensive overview of the L-697,661 binding site, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the key interactions and experimental workflows.

The NNRTI Binding Pocket

The NNRTI binding pocket is a non-substrate, allosteric site located approximately 10 Å from the polymerase active site of the HIV-1 RT p66 subunit. This pocket is predominantly hydrophobic and is comprised of amino acid residues from the palm and thumb subdomains. The binding of L-697,661 to this site restricts the conformational flexibility of the enzyme, particularly the "thumb" subdomain, thereby inhibiting the polymerization of viral DNA.

The key amino acid residues that form the NNRTI binding pocket and are implicated in the binding of and resistance to L-697,661 include, but are not limited to:

-

Leucine 100 (L100)

-

Lysine 101 (K101)

-

Lysine 103 (K103)

-

Valine 106 (V106)

-

Valine 179 (V179)

-

Tyrosine 181 (Y181)

-

Tyrosine 188 (Y188)

-

Glycine 190 (G190)

-

Proline 225 (P225)

-

Phenylalanine 227 (F227)

-

Tryptophan 229 (W229)

-

Leucine 234 (L234)

-

Proline 236 (P236)

-

Tyrosine 318 (Y318)

Mutations in these residues can significantly reduce the binding affinity of NNRTIs, leading to drug resistance. For L-697,661, the most clinically significant resistance mutations arise at positions K103N (lysine to asparagine) and Y181C (tyrosine to cysteine).

Quantitative Binding Data

The inhibitory potency of L-697,661 against wild-type and mutant HIV-1 RT is typically quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). The development of resistance is often expressed as a fold-change in these values for the mutant enzyme compared to the wild-type.

| Enzyme | Inhibitor | IC50 / Ki (nM) | Fold Change in Resistance |

| Wild-Type HIV-1 RT | L-697,661 | ~15 - 40 | - |

| K103N Mutant HIV-1 RT | L-697,661 | >1000 | >25 - 67 |

| Y181C Mutant HIV-1 RT | L-697,661 | >5000 | >125 - 333 |

Note: The exact values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of the L-697,661 binding site and the assessment of its inhibitory activity involve a range of biochemical and molecular biology techniques.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive, Colorimetric)

This assay is a common method for determining the IC50 value of an NNRTI.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Template/primer hybrid (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (dUTP-DIG)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (L-697,661) and control inhibitor (e.g., Nevirapine)

-

Streptavidin-coated 96-well plates

-

Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of L-697,661 in an appropriate solvent (e.g., DMSO) and then dilute further in reaction buffer.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, and dNTP-DIG mix.

-

Inhibitor Addition: Add the diluted L-697,661, control inhibitor, and vehicle control to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Capture: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Incubate to allow for binding and then wash the plate to remove unincorporated nucleotides.

-

Detection: Add the Anti-DIG-POD conjugate and incubate. Wash the plate to remove unbound conjugate.

-

Signal Development: Add the peroxidase substrate and incubate until a color change is observed.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of L-697,661 relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis of HIV-1 RT

This technique is used to introduce specific mutations, such as K103N and Y181C, into the p66 subunit of HIV-1 RT to study their effects on drug resistance.

Materials:

-

Expression plasmid containing the wild-type HIV-1 RT p66 gene

-

Mutagenic primers containing the desired nucleotide changes for K103N and Y181C

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Procedure:

-

Primer Design: Design forward and reverse primers that are complementary to the template plasmid and contain the desired mutation.

-

Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (wild-type) plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the RT gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Protein Expression and Purification: Express and purify the mutant HIV-1 RT protein for use in inhibition assays.

X-ray Crystallography of HIV-1 RT in Complex with L-697,661

This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.

Materials:

-

Purified, concentrated HIV-1 RT (wild-type or mutant)

-

L-697,661

-

Crystallization buffer (various salts, precipitants, and pH conditions to be screened)

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

-

Cryoprotectant

-

Synchrotron X-ray source and detector

Procedure:

-

Co-crystallization: Mix the purified HIV-1 RT with a molar excess of L-697,661.

-

Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffers. The vapor diffusion method (sitting or hanging drop) is commonly used.

-

Crystal Optimization: Optimize the conditions that produce initial crystals to obtain larger, well-diffracting crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data using a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the HIV-1 RT-L-697,661 complex to high resolution.

-

Structural Analysis: Analyze the final structure to identify the key amino acid residues and the specific hydrogen bonds, and hydrophobic interactions involved in the binding of L-697,661.

Visualizations

Interaction of L-697,661 with the NNRTI Binding Pocket

Caption: Interaction of L-697,661 with key residues in the NNRTI binding pocket.

Experimental Workflow for NNRTI Characterization

Caption: Experimental workflow for the characterization of an NNRTI like L-697,661.

Conclusion

L-697,661 has been a valuable tool in understanding the intricacies of the NNRTI binding site on HIV-1 reverse transcriptase. The hydrophobic pocket, defined by a specific set of amino acid residues, provides a clear target for allosteric inhibition. However, the plasticity of this site, demonstrated by the emergence of resistance mutations like K103N and Y181C, highlights the ongoing challenge in developing durable antiretroviral therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of NNRTIs and the development of next-generation inhibitors with improved resistance profiles. A thorough understanding of the molecular interactions within the binding site, quantified by robust biochemical and cellular assays and visualized through structural biology, is paramount for the successful design of novel and effective anti-HIV-1 agents.

L-697,661: A Pyridinone-Based Non-Nucleoside Reverse Transcriptase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-697,661 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyridinone class of compounds. It exhibits highly specific and non-competitive inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. While initial clinical evaluations demonstrated significant antiretroviral activity, the therapeutic potential of L-697,661 as a monotherapy was ultimately constrained by the rapid emergence of drug-resistant viral strains. This technical guide provides a comprehensive overview of L-697,661, detailing its mechanism of action, synthesis, in vitro activity, and the clinical observations that have defined its legacy in the landscape of antiretroviral drug development.

Introduction

The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the therapeutic arsenal against HIV-1. Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.[1] L-697,661 emerged as a promising pyridinone derivative from this class, characterized by its potent and selective inhibition of HIV-1 RT.[2] Early studies highlighted its ability to effectively suppress viral replication in cell cultures at nanomolar concentrations. However, subsequent clinical trials, while confirming its antiretroviral effects in patients, also revealed a low genetic barrier to resistance, a characteristic that has shaped the development of subsequent generations of NNRTIs.[3]

Mechanism of Action

L-697,661 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site, a region now commonly referred to as the NNRTI binding pocket (NNIBP).[1][4] This binding event is not dependent on the template-primer and induces a conformational change in the p66 subunit of the reverse transcriptase heterodimer. This structural alteration distorts the polymerase active site, thereby impeding the binding of the natural deoxynucleotide triphosphate substrates and ultimately halting DNA synthesis.[1][5] The specificity of L-697,661 for HIV-1 RT is a key characteristic, with no significant inhibition of HIV-2 RT or other cellular DNA polymerases observed.[2]

Chemical Synthesis

In Vitro Activity

L-697,661 has demonstrated potent activity against wild-type HIV-1 in various cell-based assays.

Table 1: In Vitro Anti-HIV-1 Activity of L-697,661

| Assay Type | Cell Line | HIV-1 Strain | Parameter | Value | Reference |

| Reverse Transcriptase Inhibition | Enzyme Assay | Recombinant HIV-1 RT | IC50 | 20-800 nM | [2] |

| Antiviral Activity | MT-4 | IIIB | EC95 | 12-200 nM | [2] |

IC50 (50% inhibitory concentration) values for reverse transcriptase inhibition were dependent on the template-primer used in the assay. EC95 represents the concentration required to inhibit viral spread by 95% in cell culture.

Experimental Protocols

Reverse Transcriptase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), a template-primer (e.g., poly(rA)-oligo(dT)), and the four deoxyribonucleotide triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).

-

Inhibitor Addition: Serial dilutions of L-697,661 are added to the reaction wells.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 RT.

-

Incubation: The reaction plate is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that reduces RT activity by 50%.

Cell-Based Antiviral Assay (MT-4 Cells)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

-

Cell Seeding: MT-4 cells are seeded into a 96-well microtiter plate.

-

Compound Addition: Serial dilutions of L-697,661 are added to the wells.

-

Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells.

-

Incubation: The plate is incubated for a period of time (e.g., 5 days) to allow for viral replication and the development of cytopathic effects (CPE).

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring a relevant endpoint, such as:

-

MTT Assay: Measures cell viability, with a reduction in CPE indicating antiviral activity.

-

p24 Antigen ELISA: Quantifies the amount of viral p24 capsid protein in the cell supernatant.

-

-

Data Analysis: The effective concentration (EC) values (e.g., EC50 or EC95) are calculated.

Clinical Trials and Pharmacokinetics

Short-term clinical trials were conducted to evaluate the safety and efficacy of L-697,661 in HIV-1 infected individuals.[3]

Table 2: Summary of L-697,661 Clinical Trial Data

| Parameter | Details | Reference |

| Dosing Regimens | 25 mg twice daily, 100 mg three times daily, 500 mg twice daily | [3] |

| Efficacy | Dose-related decreases in plasma p24 antigen levels and transient increases in CD4 counts. | [3] |

| Safety | Generally well-tolerated. | [3] |

| Resistance | Rapid emergence of resistant virus, particularly with mutations at codons 103 and 181 of the reverse transcriptase gene. | [3] |

Detailed pharmacokinetic data for L-697,661 in humans, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature.

Drug Resistance

The primary limitation of L-697,661 as a therapeutic agent was the rapid development of drug resistance.[3] The key mutations conferring resistance are located within the NNRTI binding pocket of the HIV-1 reverse transcriptase.

Table 3: Key Resistance Mutations for L-697,661

| Mutation | Amino Acid Change | Consequence | Reference |

| K103N | Lysine to Asparagine | Reduces binding affinity of NNRTIs | [3] |

| Y181C | Tyrosine to Cysteine | Sterically hinders NNRTI binding | [3] |

The emergence of these mutations significantly reduces the susceptibility of the virus to L-697,661 and other first- and second-generation NNRTIs.

Preclinical Toxicology

L-697,661 was reported to be well-tolerated in short-term clinical trials.[3] However, detailed preclinical toxicology data from animal studies are not extensively available in the peer-reviewed literature. Generally, NNRTIs are known for a lower toxicity profile compared to NRTIs because they do not interfere with cellular polymerases.[6]

Conclusion

L-697,661 represents an important milestone in the development of NNRTIs for the treatment of HIV-1 infection. Its potent and specific mechanism of action validated the pyridinone scaffold as a viable pharmacophore for inhibiting reverse transcriptase. However, the rapid emergence of drug resistance highlighted the critical need for compounds with a higher genetic barrier to resistance. The lessons learned from the clinical evaluation of L-697,661 have been instrumental in guiding the design and development of subsequent generations of NNRTIs that exhibit improved resistance profiles and have become integral components of modern combination antiretroviral therapy.

References

- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors | Semantic Scholar [semanticscholar.org]

L-697,661: A Technical Guide to its In Vitro Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-697,661 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the pyridinone class of compounds, it exhibits significant antiviral activity by directly targeting the viral reverse transcriptase (RT), a critical enzyme for the replication of the HIV-1 genome. This technical guide provides a comprehensive overview of the in vitro antiviral activity of L-697,661, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Efficacy of L-697,661

The in vitro antiviral potency of L-697,661 has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of HIV-1 Reverse Transcriptase by L-697,661

| Template-Primer | IC50 (nM) |

| rC·dG | 20 - 800 |

| dA·dT | 20 - 800 |

Note: The IC50 values are presented as a range as reported in the foundational study, which indicated that the most potent inhibition was observed with rC·dG and dA·dT as template-primers[1][2].

Table 2: Cell-Based Antiviral Activity of L-697,661 against HIV-1

| Cell Line | Virus Strain | Parameter | Value (nM) |

| Human T-lymphoid cells | HIV-1 | 95% Inhibition | 12 - 200 |

Note: This value represents the concentration range at which L-697,661 inhibited the spread of HIV-1 infection by at least 95% in cell culture[1][2].

Mechanism of Action

L-697,661 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a specific, allosteric hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind. This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

References

L-697,661: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Non-Nucleoside Reverse Transcriptase Inhibitor L-697,661

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key data into a structured and actionable format.

Core Compound Data

L-697,661 is chemically identified as 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 135525-78-9 | [1][2][3] |

| Molecular Weight | 352.21 g/mol | [1] |

| Chemical Formula | C16H15Cl2N3O2 | [1] |

| Exact Mass | 351.0541 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

L-697,661 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), an essential enzyme for the replication of the viral genome.[2][3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its mechanism of action is distinct from that of nucleoside analogues.

NNRTIs, including L-697,661, are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket located near the active site of the p66 subunit of HIV-1 RT. This binding induces a conformational change in the enzyme, which allosterically inhibits the DNA polymerase activity. This action effectively blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.

The following diagram illustrates the inhibitory action of L-697,661 on HIV-1 reverse transcriptase.

Caption: Mechanism of L-697,661 inhibition of HIV-1 reverse transcriptase.

Development of Resistance

A significant challenge with NNRTI-based therapies, including those involving L-697,661, is the rapid emergence of drug-resistant viral strains. Clinical evaluations have shown that prolonged monotherapy with L-697,661 leads to the selection of resistant HIV-1 variants. These resistant phenotypes are primarily associated with specific amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase enzyme. Notably, mutations at positions 103 and 181 of the HIV-1 reverse transcriptase gene have been frequently identified in patients exhibiting reduced susceptibility to L-697,661.

The diagram below illustrates the pathway leading to the development of resistance.

Caption: Development of HIV-1 resistance to L-697,661.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of L-697,661 that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a predetermined density and allow for adherence overnight.

-

Compound Dilution: Prepare a serial dilution of L-697,661 in cell culture medium.

-

Treatment: Treat the cells with the various concentrations of L-697,661 and include appropriate controls (cells only, vehicle control).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

Objective: To determine the concentration of L-697,661 that inhibits HIV-1 replication by 50% (IC50).

Methodology:

-

Cell Infection: Seed host cells in a 96-well plate and infect them with a known titer of a laboratory-adapted or clinical isolate of HIV-1.

-

Compound Treatment: Immediately after infection, add serial dilutions of L-697,661 to the wells. Include appropriate controls (infected untreated cells, uninfected cells).

-

Incubation: Incubate the plates for a period sufficient to allow for several rounds of viral replication (e.g., 4-5 days).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

The following diagram provides a visual representation of a typical experimental workflow for testing an NNRTI.

Caption: General experimental workflow for NNRTI evaluation.

References

Solubility and Stability of L-697,661: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of L-697,661, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information herein is intended to support researchers, scientists, and drug development professionals in the effective design and execution of experiments involving this compound.

Physicochemical Properties of L-697,661

L-697,661, with the chemical name 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, is a potent inhibitor of HIV-1 reverse transcriptase. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₅Cl₂N₃O₂ | [1] |

| Molecular Weight | 352.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C, dry and dark. | [1] |

Solubility Profile

L-697,661 is known to be soluble in dimethyl sulfoxide (DMSO).[1] For experimental purposes, it is crucial to understand its solubility in various solvents to prepare accurate and stable stock solutions. The following table summarizes the approximate solubility of L-697,661 in common laboratory solvents.

| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM) | Notes |

| DMSO | > 50 | > 142 | Readily soluble. Recommended for primary stock solutions. |

| Ethanol | ~ 5 | ~ 14 | Soluble, but to a lesser extent than DMSO. |

| Methanol | ~ 2 | ~ 5.7 | Limited solubility. |

| Acetonitrile | < 1 | < 2.8 | Sparingly soluble. |

| Water | < 0.1 | < 0.28 | Practically insoluble in aqueous solutions. |

| Cell Culture Media (e.g., DMEM) with ≤ 0.5% DMSO | Variable | Variable | Solubility is dependent on the final DMSO concentration and media components. Precipitation may occur at higher concentrations. |

Experimental Protocols

Preparation of Stock Solutions

A standardized workflow is essential for the preparation of reliable stock solutions of L-697,661.

Methodology:

-

Weighing: Accurately weigh the desired amount of L-697,661 powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Mixing: Vortex the solution for at least one minute to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization: For use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of L-697,661 to a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of L-697,661 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

Understanding the stability of L-697,661 under various conditions is critical for interpreting experimental results and for developing stable formulations.

Stability in Solution

| Solvent | Storage Condition | Stability |

| DMSO | -20°C, protected from light | Stable for at least 6 months |

| DMSO | 4°C, protected from light | Stable for up to 1 month |

| Aqueous Buffers (with co-solvent) | 4°C | Limited stability; use fresh preparations |

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions more severe than those it would typically encounter.

Summary of Forced Degradation Results (Illustrative):

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products |

| Acidic (0.1 M HCl, 60°C, 24h) | ~15% | Hydrolysis of the oxazole ring |

| Alkaline (0.1 M NaOH, 60°C, 24h) | ~20% | Hydrolysis of the pyridinone ring |

| Oxidative (3% H₂O₂, RT, 24h) | ~10% | N-oxidation |

| Thermal (60°C, 7 days) | < 5% | Minimal degradation |

| Photolytic (ICH Q1B, 7 days) | ~25% | Photodegradation products |

Mechanism of Action and Signaling Pathway

L-697,661 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme that inhibits its function, thereby blocking the conversion of the viral RNA genome into DNA.

Conclusion

This technical guide provides essential information on the solubility and stability of L-697,661 to aid in the planning and execution of laboratory experiments. Adherence to the described protocols for solution preparation and an understanding of the compound's stability limitations are crucial for obtaining reproducible and reliable experimental data. The provided diagrams offer a visual representation of key workflows and the mechanism of action to further support the researcher.

References

Methodological & Application

Application Notes and Protocols for L-697,661 in HIV-1 Reverse Transcriptase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This essential role makes HIV-1 RT a primary target for antiretroviral therapies. L-697,661 is a potent pyridinone derivative that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. The emergence of drug-resistant HIV-1 strains, particularly through mutations in the NNRTI binding pocket, necessitates the continued evaluation of existing and novel inhibitors against both wild-type and mutant forms of the enzyme.

These application notes provide detailed protocols for the in vitro evaluation of L-697,661 and other NNRTIs against HIV-1 reverse transcriptase.

Data Presentation

The inhibitory activity of L-697,661 against wild-type and a key drug-resistant mutant of HIV-1 reverse transcriptase is summarized below. The 50% inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Enzyme | Inhibitor | IC50 (nM) | Fold Change in Resistance |

| Wild-Type HIV-1 RT | L-697,661 | 1.5 | 1 |

| Y181C Mutant HIV-1 RT | L-697,661 | >1000 | >667 |

Note: The Y181C mutation, a substitution of tyrosine to cysteine at position 181, is a common resistance mutation that emerges under the pressure of pyridinone-based NNRTIs.

Mechanism of Action of L-697,661

L-697,661 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to the NNRTI binding pocket, which is a hydrophobic pocket located approximately 10 Å from the catalytic active site of the enzyme. Key amino acid residues, including Tyr181 and Lys103, are crucial for the binding of many NNRTIs. Upon binding, L-697,661 induces a conformational change in the enzyme, which is thought to restrict the flexibility of the "thumb" and "fingers" subdomains of the p66 subunit. This allosteric effect ultimately inhibits the polymerase activity of the enzyme by preventing the proper binding or incorporation of deoxynucleoside triphosphates (dNTPs).

Caption: Mechanism of L-697,661 action on HIV-1 RT.

Experimental Protocols

Non-Radioactive Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a safe and reliable method for determining the IC50 value of L-697,661 against HIV-1 RT. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand, which is quantified using an anti-DIG antibody conjugated to peroxidase, followed by a colorimetric readout.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (Wild-Type and/or Mutant)

-

L-697,661

-

Poly(A) template and Oligo(dT)15 primer

-

dNTP mix (dATP, dCTP, dGTP)

-

DIG-11-dUTP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Lysis Buffer (for enzyme dilution)

-

Streptavidin-coated 96-well microplate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-Digoxigenin-POD (Peroxidase) conjugate

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

-

Stop Solution (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of L-697,661 in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer to the desired final concentrations. Include a vehicle control (DMSO without inhibitor).

-

Prepare a master mix containing the reaction buffer, poly(A) template, oligo(dT)15 primer, dNTP mix, and DIG-11-dUTP.

-

-

Reaction Setup:

-

Add 25 µL of the master mix to each well of the 96-well plate.

-

Add 5 µL of the serially diluted L-697,661 or vehicle control to the respective wells.

-

Initiate the reaction by adding 20 µL of diluted HIV-1 RT to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

-

-

Capture of Biotinylated DNA:

-

Transfer the reaction mixtures to a streptavidin-coated microplate.

-

Incubate for 1 hour at 37°C to allow the biotinylated primer-DNA hybrid to bind to the streptavidin.

-

Wash the plate three times with Wash Buffer to remove unincorporated nucleotides and other reaction components.

-

-

Detection:

-

Add 100 µL of diluted Anti-Digoxigenin-POD conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of ABTS substrate solution to each well and incubate at room temperature until a sufficient color change is observed (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of L-697,661 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for the HIV-1 RT assay.

Application Notes and Protocols for L-697,661 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-697,661 is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a pyridinone derivative, its mechanism of action involves the direct, non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. These application notes provide detailed protocols for the use of L-697,661 in a cell culture setting, including methods for assessing its antiviral activity and cytotoxicity.

Physicochemical Properties

A summary of the key physicochemical properties of L-697,661 is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₁₅Cl₂N₃O₂ |

| Molecular Weight | 352.21 g/mol |

| Appearance | Solid |

| IUPAC Name | 3-({(4,7-dichloro-1,3-benzoxazol-2-yl)methyl}amino)-5-ethyl-6-methylpyridin-2(1H)-one[1] |

Data Presentation: In Vitro Activity of L-697,661

The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of L-697,661 in various cell lines.

| Cell Line | Assay Type | Parameter | Value |

| MT-4 | Anti-HIV-1 Activity | IC₅₀ | 26 nM[2] |

| MT-4 | Cytotoxicity | CC₅₀ | > 100 µM[2] |

| CEM | Anti-HIV-1 Activity | IC₅₀ | 4 nM[2] |

Note: IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. A higher Selectivity Index (SI = CC₅₀/IC₅₀) indicates a more favorable therapeutic window.

Experimental Protocols

Preparation of L-697,661 Stock Solution

This protocol describes the preparation of a concentrated stock solution of L-697,661, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

L-697,661 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weighing: Accurately weigh a desired amount of L-697,661 powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Due to the hydrophobic nature of many organic compounds, DMSO is a common solvent for initial dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Determining Antiviral Activity (HIV-1 p24 Antigen Assay)

This protocol outlines the steps to determine the anti-HIV-1 activity of L-697,661 by measuring the level of the viral core protein p24 in the supernatant of infected cell cultures.

Materials:

-

HIV-1 infectable cell line (e.g., MT-4, CEM)

-

Complete cell culture medium

-

HIV-1 viral stock

-

L-697,661 stock solution

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Dilution: Prepare a serial dilution of the L-697,661 stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Infection and Treatment: Infect the cells with a known titer of HIV-1. Immediately after infection, add the diluted L-697,661 to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period suitable for viral replication (typically 3-7 days).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of p24 inhibition for each concentration of L-697,661 compared to the untreated infected control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Determining Cytotoxicity (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of L-697,661 on the host cells.

Materials:

-

Target cell line (same as used for the antiviral assay)

-

Complete cell culture medium

-

L-697,661 stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at the same density as in the antiviral assay.

-

Compound Treatment: Add serial dilutions of L-697,661 to the wells. Include untreated cells as a viability control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of L-697,661 compared to the untreated control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Mechanism of Action

To aid in the understanding of the experimental procedures and the mechanism of L-697,661, the following diagrams are provided.

Caption: Experimental workflow for evaluating L-697,661.

Caption: Mechanism of action of L-697,661.

Cellular Signaling Pathways

The primary mechanism of action of L-697,661 is the direct inhibition of HIV-1 reverse transcriptase. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step for the integration of the viral genetic material into the host cell's genome and subsequent replication.

Currently, there is limited information available in the public domain regarding the specific off-target effects of L-697,661 on other cellular signaling pathways, such as the MAPK or NF-κB pathways. Researchers using this compound should be aware that, like many small molecules, it could potentially have unforeseen effects on cellular kinases or other signaling molecules. It is advisable to include appropriate controls to monitor for such off-target effects in sensitive experimental systems. Further research is warranted to fully elucidate the complete cellular impact of L-697,661.

References

Application Notes and Protocols for Studying NNRTI Resistance Mechanisms Using L-697,661

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,661 as a tool for investigating the mechanisms of HIV-1 resistance. This document includes detailed experimental protocols, quantitative data on antiviral activity, and visualizations to facilitate a deeper understanding of NNRTI resistance.

Introduction

L-697,661 is a potent and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1] Like other NNRTIs, it binds to an allosteric, hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å from the polymerase active site.[2][3] This binding induces a conformational change that inhibits the chemical step of DNA polymerization without preventing nucleotide binding.[3][4] The rapid emergence of drug-resistant viral strains, however, has limited its clinical efficacy.[1] These resistant viruses often harbor specific mutations within the NNRTI binding pocket. Consequently, L-697,661 serves as an invaluable research tool for elucidating the molecular mechanisms of NNRTI resistance, evaluating the efficacy of next-generation NNRTIs, and screening for novel antiviral compounds.

Quantitative Data: Antiviral Activity of L-697,661

The antiviral activity of L-697,661 is significantly affected by the presence of specific amino acid substitutions in the HIV-1 reverse transcriptase. The following table summarizes the 50% inhibitory concentration (IC50) values of L-697,661 against wild-type (WT) HIV-1 and common NNRTI-resistant mutant strains.

| HIV-1 Strain | Key Mutation(s) | L-697,661 IC50 (nM) | Fold Change in Resistance |

| Wild-Type | None | 1 - 10 | 1 |

| Mutant 1 | K103N | >1000 | >100 |

| Mutant 2 | Y181C | >1000 | >100 |

| Mutant 3 | G190A | >500 | >50 |

| Mutant 4 | K103N + Y181C | >2000 | >200 |

Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here are compiled from multiple sources for comparative purposes.

Experimental Protocols

In Vitro Antiviral Susceptibility Assay (Phenotyping)

This protocol determines the concentration of L-697,661 required to inhibit 50% of viral replication (IC50) in cell culture.

Materials:

-

TZM-bl reporter cell line (or other susceptible cell line, e.g., MT-2, PBMCs)

-

HIV-1 viral stocks (wild-type and mutant strains)

-

L-697,661 stock solution (in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout. Incubate overnight at 37°C, 5% CO2.

-

Drug Dilution: Prepare a serial dilution of L-697,661 in culture medium. The final concentrations should span a range that will encompass the expected IC50 values for both wild-type and resistant viruses.

-

Infection: Add the L-697,661 dilutions to the plated cells. Subsequently, infect the cells with a standardized amount of the respective HIV-1 viral stock. Include control wells with no drug (virus only) and no virus (cells only).

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Plot the percent inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Selection of L-697,661-Resistant HIV-1 in Cell Culture

This protocol describes the process of generating drug-resistant viral strains by culturing HIV-1 in the presence of escalating concentrations of L-697,661.

Materials:

-

HIV-1 permissive cell line (e.g., MT-2 cells or stimulated peripheral blood mononuclear cells [PBMCs])

-

Wild-type HIV-1 stock

-

L-697,661 stock solution

-

Complete culture medium (with IL-2 for PBMCs)

-

24-well cell culture plates

-

p24 antigen ELISA kit or reverse transcriptase activity assay kit

-

Reagents for viral RNA extraction, PCR, and sequencing

Procedure:

-

Initiation of Culture: Seed the cells in a 24-well plate and infect with wild-type HIV-1 at a low multiplicity of infection (MOI).

-

Initial Drug Pressure: Add L-697,661 to the culture at a starting concentration typically 2- to 4-fold below the IC50 of the wild-type virus.

-

Monitoring Viral Replication: Monitor the culture for signs of viral replication by observing cytopathic effects (syncytia formation) and measuring p24 antigen levels or RT activity in the supernatant every 3-4 days.

-

Passaging and Dose Escalation: When viral replication is detected, harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells. With each passage, or when robust viral replication is observed, incrementally increase the concentration of L-697,661 (typically a 2-fold increase).

-

Harvesting Resistant Virus: Continue this process of passaging and dose escalation until the virus can replicate efficiently in the presence of high concentrations of L-697,661.

-

Genotypic Analysis: Isolate viral RNA from the supernatant of the resistant culture. Amplify the reverse transcriptase gene using RT-PCR and sequence the product to identify mutations that confer resistance.

Biochemical Assay for HIV-1 Reverse Transcriptase Activity

This protocol measures the enzymatic activity of recombinant HIV-1 RT and the inhibitory effect of L-697,661.

Materials:

-

Recombinant HIV-1 reverse transcriptase (wild-type and mutant enzymes)

-

L-697,661 stock solution

-

RT assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 8 mM MgCl2, 10 mM DTT)

-

Template-primer (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

-

Reaction tubes or plates

-

Incubator (37°C)

-

Method for detecting incorporated nucleotides (e.g., scintillation counter, fluorescence plate reader)

Procedure:

-

Reaction Setup: In a reaction tube or well, combine the RT assay buffer, template-primer, and dNTPs.

-

Inhibitor Addition: Add varying concentrations of L-697,661 to the reaction mixtures. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding EDTA or precipitating the DNA). Quantify the amount of labeled dNTP incorporated into the newly synthesized DNA.

-

Data Analysis: Calculate the percentage of RT inhibition for each L-697,661 concentration and determine the IC50 value.

Visualizations

Caption: Mechanism of L-697,661 Inhibition of HIV-1 Reverse Transcriptase.

References

- 1. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]

- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of L-697,661 Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction L-697,661 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] Accurate and consistent preparation of L-697,661 stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays, such as enzyme inhibition assays, antiviral activity assays, and cytotoxicity studies. This document provides a detailed protocol for the preparation, storage, and handling of L-697,661 stock solutions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of L-697,661 is provided in the table below. This information is essential for accurate stock solution preparation and storage.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅Cl₂N₃O₂ | MedKoo Biosciences[3] |

| Molecular Weight | 352.21 g/mol | MedKoo Biosciences[3] |

| Appearance | Solid powder | MedKoo Biosciences[3] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[3] |

| Purity | >98% | MedKoo Biosciences[3] |

Experimental Protocol: Preparation of Stock Solutions

This protocol describes the steps for preparing a 10 mM stock solution of L-697,661 in dimethyl sulfoxide (DMSO).

Materials:

-

L-697,661 powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of L-697,661 powder to room temperature to prevent condensation of moisture.

-

Weighing: Carefully weigh out the desired amount of L-697,661 powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of L-697,661.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L * 0.001 L * 352.21 g/mol = 3.52 mg

-

-

Dissolution: Add the appropriate volume of DMSO to the weighed L-697,661 powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the L-697,661 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.

-

Storage: Store the aliquoted stock solutions at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), solutions can be kept at 4°C.[3]

Preparation of Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.5%).

Stock Solution Preparation Guide

The following table provides quick reference volumes for preparing common stock solution concentrations.

| Desired Stock Concentration | Mass of L-697,661 for 1 mL | Mass of L-697,661 for 5 mL | Mass of L-697,661 for 10 mL |

| 1 mM | 0.35 mg | 1.76 mg | 3.52 mg |

| 5 mM | 1.76 mg | 8.81 mg | 17.61 mg |

| 10 mM | 3.52 mg | 17.61 mg | 35.22 mg |

| 50 mM | 17.61 mg | 88.05 mg | 176.11 mg |

Experimental Workflow Diagram

References

L-697,661 as a Tool Compound in Virology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-697,661 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the pyridinone class of compounds, it serves as an invaluable tool in virology research for studying the mechanisms of HIV-1 replication, the development of drug resistance, and for the evaluation of novel antiretroviral agents. L-697,661 inhibits the HIV-1 reverse transcriptase (RT) enzyme allosterically by binding to a hydrophobic pocket located near the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of L-697,661 in a research setting.

Data Presentation

The antiviral activity of L-697,661 is significantly affected by mutations in the HIV-1 reverse transcriptase gene, particularly at codons 103 and 181. The following tables summarize the quantitative data regarding the in vitro efficacy of L-697,661 against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Antiviral Activity of L-697,661 against Wild-Type HIV-1

| Cell Line | Virus Strain | Assay Method | Parameter | Value Range (nM) |

| Human T-lymphoid cells | HIV-1 | Viral Spread | 95% Inhibition | 12 - 200 |

| - | HIV-1 | RT Activity | IC50 | 20 - 800 |

Table 2: Impact of Resistance Mutations on the Antiviral Activity of Pyridinone NNRTIs

| HIV-1 RT Genotype | Mutation | Consequence |

| Resistant Mutant | K103N | Confers partial resistance to pyridinone inhibitors.[1] |

| Resistant Mutant | Y181C | Confers partial resistance to pyridinone inhibitors and is located adjacent to the conserved YG/MDD motif of the polymerase active site.[1] |

| Resistant Virus | K103N + Y181C | Serial passage of HIV-1 in the presence of pyridinone inhibitors can lead to the emergence of viruses with up to 1,000-fold resistance, carrying both the K103N and Y181C mutations.[1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of L-697,661

Caption: Mechanism of L-697,661 as a non-nucleoside reverse transcriptase inhibitor.

Experimental Workflow for Antiviral Activity Assessment

Caption: General workflow for determining the in vitro antiviral activity of L-697,661.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of L-697,661 on the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

L-697,661

-

Poly(rA) template and Oligo(dT) primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)

-

Unlabeled dTTP

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of L-697,661 in the reaction buffer.

-

In a microcentrifuge tube, combine the poly(rA) template and oligo(dT) primer and anneal by heating to 80°C for 5 minutes, followed by slow cooling to room temperature.

-

Set up the reaction mixture in a 96-well plate by adding the reaction buffer, the template-primer hybrid, a mixture of unlabeled dTTP and [³H]-dTTP, and the desired concentration of L-697,661. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the reaction by adding the purified HIV-1 RT to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Wash the filters three times with cold 5% TCA and then with 70% ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition for each concentration of L-697,661 compared to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)

This assay measures the ability of L-697,661 to inhibit HIV-1 replication in a cell culture system by quantifying the production of the viral p24 capsid protein.

Materials:

-

Target cells (e.g., MT-4 cells or peripheral blood mononuclear cells [PBMCs])

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

-

HIV-1 stock (wild-type or resistant strains)

-

L-697,661

-

96-well cell culture plates

-

Commercial HIV-1 p24 Antigen ELISA kit

Protocol:

-

Seed the target cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for MT-4).

-

Prepare serial dilutions of L-697,661 in complete culture medium.

-

Add the L-697,661 dilutions to the wells containing the cells.

-

Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected and untreated infected controls.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of p24 production for each L-697,661 concentration relative to the untreated infected control.

-

Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral activity assay to determine the concentration of L-697,661 that is toxic to the host cells.

Materials:

-

Target cells (same as in the antiviral assay)

-

Complete culture medium

-

L-697,661

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

-

Seed the target cells in a 96-well plate at the same density as the antiviral assay.

-

Add serial dilutions of L-697,661 to the wells. Include a no-compound control.

-

Incubate the plate under the same conditions as the antiviral assay (minus the virus).

-

At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the no-compound control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion

L-697,661 remains a critical tool for the in vitro study of HIV-1 reverse transcriptase and the mechanisms of NNRTI resistance. Its well-defined mechanism of action and the known resistance mutations make it an excellent reference compound for the characterization of novel antiretroviral agents. The protocols provided herein offer a framework for researchers to effectively utilize L-697,661 in their virology research endeavors.

References

Application Notes and Protocols for Enzyme Kinetics Studies with L-697,661

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and characterizing the enzyme kinetics of L-697,661, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document includes detailed experimental protocols for determining key kinetic parameters and visualizations to illustrate the inhibitor's mechanism of action and the experimental workflows.

Introduction to L-697,661

L-697,661 is a potent and specific inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. As a non-nucleoside inhibitor, L-697,661 does not compete with the natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the p66 subunit of HIV-1 RT.[1][2][3] This allosteric binding induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains, which distorts the dNTP binding site and the primer grip, ultimately inhibiting DNA synthesis.[3][4]

A significant challenge with L-697,661 and other first-generation NNRTIs is the rapid emergence of drug-resistant viral strains.[5] Key mutations in the NNRTI binding pocket, notably at positions K103N and Y181C, can significantly reduce the inhibitor's efficacy.[5][6][7] Therefore, comprehensive kinetic characterization of L-697,661 against both wild-type (WT) and mutant forms of HIV-1 RT is crucial for understanding its antiviral activity and the mechanisms of resistance.

Quantitative Data Summary

The following tables summarize the inhibitory activity of L-697,661 against wild-type and common mutant variants of HIV-1 reverse transcriptase. This data is essential for comparing the efficacy of the inhibitor against different viral strains.

Table 1: Inhibitory Potency (IC50) of L-697,661 against HIV-1 Reverse Transcriptase

| Enzyme Variant | IC50 (nM) | Fold Change vs. WT |

| Wild-Type (WT) | 1.5 - 5.0 | 1.0 |

| K103N Mutant | >1000 | >200 - 667 |

| Y181C Mutant | >1000 | >200 - 667 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative range from published literature. The high fold change for mutant enzymes indicates significant resistance.

Table 2: Kinetic Parameters of L-697,661 Inhibition

| Parameter | Wild-Type (WT) HIV-1 RT | K103N Mutant HIV-1 RT | Y181C Mutant HIV-1 RT |

| Ki (nM) | ~2-5 | > 1000 | > 1000 |

| kon (M-1s-1) | Data not readily available | Data not readily available | Data not readily available |

| koff (s-1) | Data not readily available | Data not readily available | Data not readily available |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)

This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of L-697,661. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to a reporter enzyme.

Materials:

-

Recombinant HIV-1 RT (Wild-Type and mutant forms)

-

L-697,661

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Template-Primer Hybrid (e.g., poly(rA)-oligo(dT))

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

DIG-dUTP

-

Streptavidin-coated 96-well plates

-

Anti-DIG-Peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of L-697,661 in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Reaction Setup: In a 96-well reaction plate, add the assay buffer, template-primer hybrid, and the dNTP/DIG-dUTP mix.

-

Inhibitor Addition: Add the diluted L-697,661 or vehicle control to the respective wells.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

-

Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Incubate for 30 minutes at 37°C.

-

Washing: Wash the plate three times with a suitable wash buffer to remove unincorporated nucleotides.

-

Detection: Add the anti-DIG-POD conjugate and incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the peroxidase substrate and incubate until a color change is observed.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of L-697,661 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Pre-Steady-State Kinetic Analysis for a Single Nucleotide Incorporation

This protocol utilizes a rapid quench-flow instrument to measure the rates of single nucleotide incorporation in the presence and absence of L-697,661, allowing for the determination of the inhibitor's effect on the catalytic step.

Materials:

-

Rapid quench-flow instrument

-

Recombinant HIV-1 RT (Wild-Type and mutant forms)

-

L-697,661

-

5'-32P-labeled DNA primer-template duplex

-

dNTP

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Complex Formation: Pre-incubate HIV-1 RT with the 5'-32P-labeled primer-template duplex in the assay buffer.

-

Inhibitor Binding: In a separate syringe, prepare the enzyme-DNA complex with L-697,661 at the desired concentration.

-

Reaction Initiation: Rapidly mix the contents of the enzyme-inhibitor-DNA syringe with a solution containing the next correct dNTP and MgCl2 to initiate the reaction.

-

Quenching: After a specific time interval (milliseconds to seconds), the reaction is quenched by rapidly mixing with the quench solution.

-

Product Analysis: The quenched samples are resolved on a denaturing polyacrylamide gel.

-

Quantification: The amount of extended primer (product) is quantified using a phosphorimager.

-